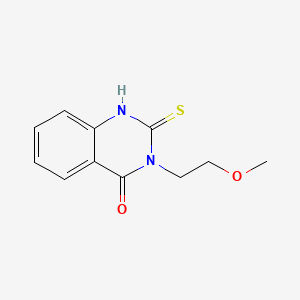

3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate thioamide under acidic or basic conditions. One common method involves the reaction of 2-aminobenzamide with 2-methoxyethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products Formed

Oxidation: Formation of sulfone derivatives

Reduction: Formation of hydroxyl derivatives

Substitution: Formation of various alkyl or aryl substituted quinazolinones

Applications De Recherche Scientifique

Structural Characteristics

The compound belongs to the dihydroquinazolinone family, which is recognized for its diverse biological activities. The presence of sulfur and methoxyethyl substituents enhances its pharmacological properties, making it a valuable scaffold in drug development.

Antimicrobial Properties

Research indicates that derivatives of dihydroquinazolin-4-one exhibit significant antimicrobial activities. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The incorporation of different functional groups can modulate these activities, suggesting that 3-(2-methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one may also possess similar antimicrobial properties .

Anti-inflammatory Effects

Compounds within this class have been investigated for their anti-inflammatory effects, particularly as inhibitors of phosphoinositide 3-kinases (PI3K). These enzymes play critical roles in cellular signaling pathways related to inflammation and cancer. By targeting PI3K, this compound could potentially be developed into therapeutic agents for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Privileged Scaffold in Drug Discovery

The dihydroquinazolinone framework is often termed a "privileged scaffold" due to its ability to interact with multiple biological targets. This characteristic allows medicinal chemists to use it as a central structure for synthesizing new compounds with varied biological activities . The versatility of the scaffold facilitates the design of libraries of derivatives that can be screened for efficacy against various diseases.

Synthesis Strategies

Recent advancements in synthetic methodologies have improved the accessibility of dihydroquinazolinone derivatives. Green chemistry approaches are being explored to minimize environmental impact while maximizing yield and purity. These methods include solvent-free reactions and the use of non-toxic reagents .

Mécanisme D'action

The mechanism of action of 3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the quinazolinone ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-thioxo-2,3-dihydro-4(1H)-quinazolinone: Lacks the methoxyethyl group, which may affect its biological activity and solubility.

3-(2-hydroxyethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone: Contains a hydroxyl group instead of a methoxy group, which can influence its reactivity and interactions with biological targets.

3-(2-ethoxyethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone: Contains an ethoxy group, which may alter its chemical properties and biological activity.

Uniqueness

3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the presence of the methoxyethyl group, which can enhance its solubility and potentially improve its pharmacokinetic properties. This structural feature may also influence its interactions with biological targets, making it a promising candidate for further research and development.

Activité Biologique

3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound belongs to the quinazolinone family, characterized by a unique structure that includes a quinazolinone core, a methoxyethyl group at the 3-position, and a sulfanyl group at the 2-position. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfanyl group can participate in redox reactions, enhancing the compound's ability to inhibit specific enzymes.

- Receptor Modulation : The methoxyethyl group may enhance binding affinity to receptors involved in various signaling pathways.

Anticancer Activity

Research indicates that derivatives of quinazolinone, including this compound, exhibit significant anticancer properties. A study evaluated its cytotoxic effects against several human cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (Liver) | 5.0 | |

| MCF-7 (Breast) | 10.0 | |

| MDA-MB-231 (Breast) | 15.0 | |

| HeLa (Cervical) | 12.5 |

The compound was shown to induce apoptosis by upregulating pro-apoptotic genes such as caspase-3 and caspase-9 while downregulating anti-apoptotic genes like Bcl-2 .

Antimicrobial Activity

Quinazolinone derivatives have also demonstrated antimicrobial properties. A study highlighted that compounds with similar structures exhibited activity against various bacterial strains. Although specific data on this compound is limited, it is hypothesized that it may share these properties due to structural similarities .

Antioxidant Activity

The antioxidant potential of quinazolinone derivatives has been explored using various assays such as CUPRAC and ABTS. Compounds with hydroxyl groups in specific positions showed enhanced antioxidant activity, suggesting that the presence of such substituents in related compounds could lead to similar effects .

Case Studies

- Cytotoxicity Evaluation : A comprehensive study assessed the cytotoxic effects of multiple quinazolinone derivatives against a panel of cancer cell lines. The results indicated that certain derivatives had sub-micromolar potency against cancer cells, highlighting the potential for further development into therapeutic agents .

- Molecular Docking Studies : In silico studies have suggested strong binding interactions between quinazolinone derivatives and protein kinases involved in cancer progression. This highlights the potential for these compounds to serve as targeted therapies in oncology .

Propriétés

IUPAC Name |

3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-15-7-6-13-10(14)8-4-2-3-5-9(8)12-11(13)16/h2-5H,6-7H2,1H3,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPDJZFIKZJXCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=CC=CC=C2NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.